BSc5371
Description
Properties
Molecular Formula |
C24H31N5O4S |
|---|---|
Molecular Weight |
485.603 |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C24H31N5O4S/c1-6-29(7-2)12-11-25-24(31)22-15(4)21(26-16(22)5)14-19-18-13-17(28-34(32,33)8-3)9-10-20(18)27-23(19)30/h8-10,13-14,26,28H,3,6-7,11-12H2,1-2,4-5H3,(H,25,31)(H,27,30)/b19-14- |
InChI Key |
OXJJSKDUGJXXAV-RGEXLXHISA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)NS(=O)(=O)C=C)NC2=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BSc5371; BSc-5371; BSc 5371; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BSc5371
Audience: Researchers, scientists, and drug development professionals.
Abstract
BSc5371 is a potent, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in hematological malignancies, most notably Acute Myeloid Leukemia (AML). Activating mutations in FLT3 lead to constitutive signaling and uncontrolled proliferation of leukemic cells. This compound covalently binds to the FLT3 receptor, leading to sustained inhibition of its kinase activity and the subsequent blockade of downstream pro-survival signaling pathways. This guide details the mechanism of action of this compound, presenting key quantitative data on its activity, outlining the experimental protocols used for its characterization, and visualizing the relevant biological and experimental pathways.
Introduction to FLT3 and its Role in Cancer
FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, which plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells[1][2]. The binding of the FLT3 ligand (FL) to the receptor induces dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are vital for normal hematopoiesis[3][4].
In approximately 30% of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, becoming a key driver of oncogenesis[2][5]. The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation[4][5][6]. These mutations cause ligand-independent activation of the receptor, leading to uncontrolled cell proliferation and resistance to apoptosis, and are associated with a poor prognosis[2][4]. Consequently, FLT3 has emerged as a critical therapeutic target in AML[6][7].
This compound: A Covalent FLT3 Inhibitor
This compound is an irreversible inhibitor that potently targets both wild-type and various mutated forms of FLT3[8]. Unlike reversible inhibitors, which are in a constant state of binding and unbinding from their target, irreversible inhibitors form a stable, covalent bond. This mode of action can lead to a more durable and profound suppression of the target's activity, potentially overcoming resistance mechanisms associated with high ATP concentrations or mutations that affect reversible drug binding[9].
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through binding affinity and cell-based cytotoxicity assays. The dissociation constant (Kd) measures the binding affinity to the kinase, while the half-maximal inhibitory concentration (IC50) reflects the functional consequence of this inhibition on cell viability.
| Target | Binding Affinity (Kd) [nM] | Reference |
| FLT3 (Wild Type) | 2.3 | [8] |
| FLT3-ITD | 5.8 | [8] |
| FLT3 (D835H) | 1.3 | [8] |
| FLT3 (ITD, D835V) | 0.83 | [8] |
| FLT3 (ITD, F691L) | 1.5 | [8] |
| Table 1: Binding affinity of this compound to wild-type and mutant FLT3 variants. |
| Cell Line | Target Mutation | Cytotoxicity (IC50) [nM] | Reference |
| MV4-11 | FLT3-ITD | 6 | [8] |
| Table 2: Cytotoxicity of this compound against an FLT3-mutated AML cell line. |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its therapeutic effect by blocking the constitutive signaling downstream of the activated FLT3 receptor. By irreversibly inhibiting the kinase activity, this compound prevents the phosphorylation of key signaling molecules, thereby shutting down the pathways that drive leukemic cell proliferation and survival.
Caption: FLT3 signaling pathway and point of inhibition by this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its biochemical potency, effects on cellular signaling, and cytotoxicity.
FLT3 Kinase Assay (ADP-Glo™ Protocol)
This biochemical assay quantifies the enzymatic activity of FLT3 and the inhibitory effect of this compound by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine FLT3 Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), a defined amount of recombinant FLT3 enzyme (e.g., 10ng), and varying concentrations of this compound (or DMSO as a vehicle control)[10].
-
Initiate Reaction: Add a substrate/ATP mixture (e.g., 50µM ATP) to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[10].
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature[10].
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the FLT3 kinase activity.
Western Blot for FLT3 Phosphorylation
This assay is used to directly observe the effect of this compound on the phosphorylation state of FLT3 and its downstream targets within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture FLT3-dependent cells (e.g., MOLM-14) and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours)[11]. Include an untreated or DMSO-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane[12].
-
Blocking: Block the membrane with a suitable blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (e.g., Phospho-FLT3 Tyr591)[11][13].
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate[14].
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total FLT3[11]. A decrease in the phospho-FLT3 signal relative to the total FLT3 signal indicates successful inhibition by this compound.
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of this compound.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. FLT3 - My Cancer Genome [mycancergenome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of BSc5371: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and patent databases do not contain specific information on the discovery and synthesis pathway of a molecule designated "BSc5371". The information found through publicly accessible search engines identifies this compound as an irreversible FLT3 inhibitor with a molecular formula of C24H31N5O4S, available through some chemical suppliers.[1][2] The lack of published data prevents a factual guide on this specific compound.
Therefore, to fulfill the structural and content requirements of the prompt, this document presents a comprehensive, albeit hypothetical , technical guide on the discovery and synthesis of a novel, irreversible FLT3 inhibitor, which we will refer to as Gemini-FLT3-i1 . This guide is designed to serve as a detailed example for researchers, scientists, and drug development professionals, illustrating the typical data, protocols, and visualizations expected in such a document.
Introduction: FLT3 as a Critical Target in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and contributing to a poor prognosis. Consequently, the development of potent and selective FLT3 inhibitors has been a major focus of AML drug discovery.
Irreversible inhibitors, which form a covalent bond with a specific amino acid residue in the target protein, offer the potential for prolonged pharmacodynamic effects and increased efficacy, particularly against mutations that confer resistance to reversible inhibitors. This guide details the discovery and synthesis of Gemini-FLT3-i1, a novel, potent, and selective irreversible inhibitor of FLT3.
Discovery of Gemini-FLT3-i1
The discovery of Gemini-FLT3-i1 was accomplished through a structured, multi-stage process, beginning with a high-throughput screen and progressing through lead optimization to identify a clinical candidate.
High-Throughput Screening (HTS)
A proprietary library of 200,000 diverse, drug-like small molecules was screened for inhibitory activity against the constitutively active FLT3-ITD mutant protein. The primary screen was a biochemical assay measuring ATP consumption via a luciferase-based system. Hits were defined as compounds that inhibited FLT3-ITD activity by >50% at a concentration of 10 µM. This initial screen yielded 1,245 primary hits.
Hit-to-Lead and Lead Optimization
Primary hits were subjected to a series of secondary assays to confirm activity, assess selectivity, and determine their mechanism of action. A key counter-screen was performed against the wild-type FLT3 kinase to identify compounds with preferential activity against the mutant form. Compounds demonstrating dose-dependent inhibition were then prioritized for lead optimization.
The lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties. A key aspect of this phase was the rational design of an electrophilic "warhead" capable of forming a covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of FLT3, thereby achieving irreversible inhibition. Structure-activity relationship (SAR) studies led to the identification of Gemini-FLT3-i1.
Biochemical and Cellular Activity of Gemini-FLT3-i1
The inhibitory activity of Gemini-FLT3-i1 was characterized in a panel of biochemical and cellular assays.
Table 1: Biochemical Activity of Gemini-FLT3-i1 against FLT3 and Other Kinases
| Kinase Target | IC50 (nM) |
| FLT3-ITD | 1.2 |
| FLT3-D835Y | 3.5 |
| Wild-Type FLT3 | 25.8 |
| c-KIT | 150.4 |
| PDGFRβ | 325.1 |
| VEGFR2 | >1000 |
Table 2: Cellular Activity of Gemini-FLT3-i1 in AML Cell Lines
| Cell Line | FLT3 Status | GI50 (nM) |
| MV4-11 | ITD | 5.7 |
| MOLM-13 | ITD | 8.2 |
| Kasumi-1 | Wild-Type | >5000 |
| HL-60 | Wild-Type | >5000 |
Synthesis Pathway of Gemini-FLT3-i1
The synthesis of Gemini-FLT3-i1 is a multi-step process, commencing from commercially available starting materials. The key steps involve the formation of a pyrimidine core, followed by the introduction of a side chain and the acrylamide warhead.
(Note: The following is a hypothetical synthetic route)
Experimental Protocols
General Synthetic Chemistry Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized with UV light (254 nm). Flash column chromatography was performed using silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
Synthesis of Intermediate 3
To a solution of 1 (1.0 eq) and 2 (1.1 eq) in isopropanol was added N,N-diisopropylethylamine (3.0 eq). The reaction mixture was heated to 80°C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash chromatography to afford intermediate 3 .
Synthesis of Gemini-FLT3-i1 (Final Product)
Intermediate 3 (1.0 eq) was dissolved in dichloromethane (DCM). Acryloyl chloride (1.2 eq) and triethylamine (2.0 eq) were added at 0°C. The reaction was stirred at room temperature for 4 hours. The mixture was then washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography to yield Gemini-FLT3-i1 as a white solid.
FLT3 Kinase Inhibition Assay (Biochemical)
The inhibitory activity of Gemini-FLT3-i1 was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human FLT3-ITD enzyme was incubated with varying concentrations of the inhibitor in a kinase buffer. The reaction was initiated by the addition of ATP and a biotinylated peptide substrate. After incubation, a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured on a plate reader. IC50 values were calculated using a four-parameter logistic fit.
Cell Proliferation Assay (Cellular)
MV4-11 and MOLM-13 cells were seeded in 96-well plates and treated with serial dilutions of Gemini-FLT3-i1 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured, and GI50 values (concentration for 50% growth inhibition) were determined.
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: Constitutive activation of the FLT3 signaling cascade in AML.
Gemini-FLT3-i1 Discovery Workflow
Caption: Workflow for the discovery of Gemini-FLT3-i1.
Hypothetical Synthesis Workflow for Gemini-FLT3-i1
Caption: Simplified workflow for the synthesis of Gemini-FLT3-i1.
References
Unraveling the Biological Target of BSc5371: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological target and mechanism of action of BSc5371, a potent and irreversible inhibitor. The information presented is curated for researchers, scientists, and professionals involved in drug development, with a focus on clear data presentation, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a novel, irreversible inhibitor specifically targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. Activating mutations in FLT3 are a key driver in several hematological malignancies, most notably Acute Myeloid Leukemia (AML). This compound demonstrates high potency against both wild-type and various mutated forms of FLT3, including those conferring resistance to other FLT3 inhibitors. Its irreversible binding mechanism offers the potential for durable target inhibition. This document outlines the binding affinity of this compound, its cellular activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity against different forms of its target and in a cellular context.
Table 1: Binding Affinity of this compound to Wild-Type and Mutant FLT3
| Target | Dissociation Constant (Kd) (nM) |
| FLT3 (Wild-Type) | 2.3 |
| FLT3 (ITD) | 5.8 |
| FLT3 (D835H) | 1.3 |
| FLT3 (ITD, D835V) | 0.83 |
| FLT3 (ITD, F691L) | 1.5 |
Table 2: Cellular Activity of this compound
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 6 |
Biological Target and Signaling Pathway
The primary biological target of this compound is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain cancers, particularly AML, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.
The most common types of activating FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations cause the FLT3 receptor to be constantly "on," leading to the activation of downstream signaling pathways that drive leukemogenesis.
This compound, as an irreversible inhibitor, covalently binds to a cysteine residue within the ATP-binding pocket of FLT3. This permanent binding blocks the kinase activity of the receptor, thereby inhibiting its downstream signaling. The key signaling pathways modulated by FLT3 and consequently inhibited by this compound are:
-
PI3K/AKT Pathway: This pathway is central to cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator of cytokine signaling and is constitutively activated by mutant FLT3, promoting cell proliferation and survival.
The inhibition of these pathways by this compound ultimately leads to the suppression of tumor cell growth and the induction of apoptosis.
FLT3 Signaling Pathway and Inhibition by this compound
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field of kinase inhibitor drug discovery.
Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of FLT3 and the inhibitory effect of this compound.
Materials:
-
Recombinant human FLT3 enzyme (wild-type and mutants)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the FLT3 enzyme and MBP substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BSc5371
Disclaimer: The compound "BSc5371" is a hypothetical agent used for illustrative purposes to fulfill the structural and content requirements of this request. All data, experimental protocols, and associated results presented herein are fictional and intended to serve as a template for a technical whitepaper.
Introduction
This compound is a novel, orally bioavailable small-molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. By non-competitively binding to these kinases, this compound prevents the phosphorylation and activation of their downstream effectors, ERK1 and ERK2. The aberrant activation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in numerous human cancers. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, establishing a foundation for its continued development as a potential therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats following a single intravenous (IV) or oral (PO) administration. The key parameters derived from this study are summarized below.
Data Presentation: Pharmacokinetic Parameters
Table 1: Summary of Mean Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| t½ (Terminal Half-Life, h) | 4.2 ± 0.8 | 5.1 ± 1.1 |
| Cmax (Maximum Concentration, ng/mL) | 285 ± 45 | 450 ± 98 |
| Tmax (Time to Cmax, h) | 0.1 (at first sampling) | 1.5 ± 0.5 |
| AUC₀-t (Area Under Curve, ng·h/mL) | 610 ± 112 | 2850 ± 430 |
| AUC₀-inf (AUC to Infinity, ng·h/mL) | 635 ± 120 | 2980 ± 465 |
| CL (Clearance, L/h/kg) | 1.57 ± 0.25 | - |
| Vdss (Volume of Distribution, L/kg) | 3.8 ± 0.6 | - |
| F (Oral Bioavailability, %) | - | 47% |
| Data are presented as mean ± standard deviation (n=5 per group). |
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous and oral dose in rats.
Materials:
-
Compound: this compound (formulated in 20% Solutol HS 15 / 80% Water for IV; 0.5% methylcellulose in water for PO)
-
Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein).
-
Equipment: Dosing syringes, blood collection tubes (K2-EDTA), centrifuge, LC-MS/MS system.
Methodology:
-
Animal Acclimation: Animals were acclimated for 7 days prior to the study.
-
Dosing:
-
IV Group (n=5): A single bolus dose of 1 mg/kg this compound was administered via the tail vein.
-
PO Group (n=5): A single dose of 10 mg/kg this compound was administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (~150 µL) were collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma was stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method. A standard curve was prepared in blank rat plasma to allow for accurate quantification.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Visualization: Pharmacokinetic Study Workflow
Technical Guide: Solubility and Stability Profile of BSc5371
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public data exists for a compound designated "BSc5371". This document provides a representative, hypothetical profile for a fictional irreversible FLT3 inhibitor, herein named this compound, to serve as an in-depth technical guide. The data and experimental details are illustrative of standard practices in pharmaceutical research and development.
Introduction
This compound is a novel, potent, and irreversible inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[1][2] The clinical efficacy of any orally administered drug candidate is contingent on a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Fundamental to this profile are the compound's aqueous solubility and stability. This document provides a comprehensive overview of the solubility and stability characteristics of this compound, determined through a series of standard in vitro assays.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[3] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which promote cell survival and proliferation.[1][3][4] In certain leukemias, activating mutations, such as internal tandem duplications (FLT3-ITD), cause constitutive activation of the receptor, leading to uncontrolled cell growth.[2] this compound is designed to irreversibly bind to the FLT3 kinase domain, thereby inhibiting its activity and downstream signaling.
Solubility Profile
The aqueous solubility of a compound is a critical determinant of its oral absorption and bioavailability. Low solubility can lead to poor absorption and may complicate in vitro assay interpretation.[5] Both kinetic and thermodynamic solubility assays were performed to characterize this compound.
Quantitative Solubility Data
The solubility of this compound was assessed in various aqueous media relevant to drug discovery and development.
| Assay Type | Medium | pH | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | PBS | 7.4 | 45 | 92 | Moderately Soluble |
| SGF (Simulated Gastric Fluid) | 1.2 | >200 | >410 | Highly Soluble | |
| FaSSIF (Fasted State SIF) | 6.5 | 68 | 139 | Soluble | |
| FeSSIF (Fed State SIF) | 5.0 | 155 | 318 | Highly Soluble | |
| Thermodynamic | Aqueous Buffer | 2.0 | 210 | 431 | Highly Soluble |
| Aqueous Buffer | 7.4 | 38 | 78 | Moderately Soluble |
Molecular Weight of this compound is assumed to be 487.5 g/mol for calculation purposes.
Experimental Protocols for Solubility Determination
Kinetic solubility is determined by the precipitation of a compound from a DMSO stock solution when added to an aqueous buffer.[6][7][8] This high-throughput method is used for early-stage compound screening.[6]
Protocol:
-
A 10 mM stock solution of this compound is prepared in 100% DMSO.[9]
-
The DMSO stock is dispensed into a 96-well plate.
-
Aqueous buffer (e.g., PBS pH 7.4) is added to the wells to achieve a range of final compound concentrations.[9]
-
The plate is incubated at room temperature for 2 hours with gentle shaking.[9]
-
The turbidity of each well is measured using a nephelometer, which detects light scattering from precipitated particles.[6]
-
The concentration at which significant precipitation occurs is determined as the kinetic solubility.
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution after an extended incubation period, which is considered the "true" solubility.[6][10]
Protocol:
-
An excess amount of solid, crystalline this compound is added to a vial containing a specific aqueous buffer (e.g., pH 7.4 buffer).
-
The vial is sealed and agitated on a shaker or roller system at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]
-
After incubation, the suspension is filtered to remove any undissolved solid.[11]
-
The concentration of this compound in the clear filtrate is quantified using a validated HPLC-UV method against a standard curve.[10][11]
Stability Profile
The stability of a drug candidate in various physiological and storage conditions is crucial for its viability. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[12]
Quantitative Stability Data
The stability of this compound was evaluated in different pH buffers and in human liver microsomes to assess its chemical and metabolic stability, respectively.
| Assay Type | Matrix | pH | Incubation Time (hrs) | % Remaining | Half-life (t½) |
| Chemical Stability | Aqueous Buffer | 1.2 | 4 | >99% | >24 hrs |
| Aqueous Buffer | 7.4 | 4 | 98% | >24 hrs | |
| Aqueous Buffer | 9.0 | 4 | 91% | ~18 hrs | |
| Metabolic Stability | Human Liver Microsomes | 7.4 | 1 | 35% | 48 min |
Experimental Protocols for Stability Determination
This assay assesses the degradation of a compound in aqueous solutions of different pH values over time.[12][13]
Protocol:
-
A working solution of this compound (e.g., 5 µM) is prepared by diluting a DMSO stock into pre-warmed (37°C) aqueous buffers of different pH values (e.g., 1.2, 7.4, 9.0).[13]
-
Samples are incubated in a water bath at 37°C.[13]
-
Aliquots are taken at multiple time points (e.g., 0, 1, 2, and 4 hours).
-
The reaction in each aliquot is immediately quenched by adding an equal volume of cold acetonitrile containing an internal standard.[12]
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
This in vitro assay is used to evaluate the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[14][15]
Protocol:
-
Human liver microsomes (0.5 mg/mL protein concentration) are incubated with this compound (1 µM final concentration) in a phosphate buffer (pH 7.4) at 37°C.[16][17]
-
After a brief pre-incubation, the metabolic reaction is initiated by the addition of the NADPH regenerating system (cofactor).[14][17]
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.[14]
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
-
The rate of disappearance of this compound is used to calculate the in vitro half-life (t½).[16]
Summary and Conclusions
This technical guide outlines the solubility and stability profile of the hypothetical FLT3 inhibitor, this compound. The compound demonstrates pH-dependent solubility, with high solubility under acidic conditions, which is favorable for absorption in the stomach. The stability profile shows good chemical stability under acidic and neutral conditions. The metabolic stability assay indicates that this compound is metabolized by hepatic enzymes, providing a basis for predicting its in vivo clearance. These findings are crucial for guiding further drug development efforts, including formulation design and in vivo pharmacokinetic studies.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. evotec.com [evotec.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. mercell.com [mercell.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Early Research Findings on the Efficacy of BSc5371, a Novel Irreversible FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical research findings on BSc5371, a potent and irreversible FMS-like tyrosine kinase 3 (FLT3) inhibitor. The data presented herein summarizes the current understanding of its binding affinity and cytotoxic activity against various FLT3 mutations, offering a foundational resource for professionals engaged in oncology and drug development.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. Unlike reversible inhibitors, this compound forms a covalent bond with its target, leading to sustained inhibition. Early research indicates its potential to overcome resistance mechanisms that limit the efficacy of existing FLT3 inhibitors.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been characterized by its binding affinity (Kd) to various forms of the FLT3 receptor and its cytotoxic effect (IC50) on a FLT3-dependent human leukemia cell line. The available data is summarized in the tables below.
Table 1: Binding Affinity of this compound to FLT3 Variants
| FLT3 Variant | Kd (nM) |
| FLT3 (D835H) | 1.3[1] |
| FLT3 (ITD, D835V) | 0.83[1] |
| FLT3 (ITD, F691L) | 1.5[1] |
| FLT3-ITD | 5.8[1] |
| Wild Type FLT3 | 2.3[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Target | IC50 (nM) |
| MV4-11 | FLT3-mutated | 6[1] |
Experimental Protocols
While the specific, detailed experimental protocols for the generation of the above data are proprietary to the original researchers, this section outlines the standard methodologies typically employed for such assays.
Kinase Binding Affinity Assay (Kd Determination)
Objective: To quantify the binding affinity of this compound to purified FLT3 kinase domains (wild-type and mutant variants).
Methodology: A common method for determining Kd is the KinaseGlo® Luminescent Kinase Assay or a similar in vitro competition binding assay.
-
Reagents: Purified recombinant FLT3 kinase domains (D835H, ITD/D835V, ITD/F691L, ITD, and wild-type), a known fluorescent or radiolabeled ATP-competitive ligand for FLT3, this compound at various concentrations, and necessary buffers and detection reagents.
-
Procedure:
-
The purified FLT3 kinase is incubated with the labeled ligand in the presence of serially diluted concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The amount of labeled ligand bound to the kinase is measured. A decrease in the signal from the labeled ligand indicates displacement by this compound.
-
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand against the concentration of this compound. The Kd is then calculated using non-linear regression analysis based on the competition binding curve.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the proliferation of a FLT3-dependent cell line by 50%.
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is typically used.
-
Cell Line: MV4-11, a human leukemia cell line that harbors an activating FLT3-ITD mutation.
-
Procedure:
-
MV4-11 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., from 0.5 nM to 5 µM) for a specified period (e.g., 77 hours).[1]
-
A control group of cells is treated with vehicle (e.g., DMSO) only.
-
After the incubation period, the viability reagent is added to each well.
-
-
Data Analysis: The luminescence or absorbance is measured, which is proportional to the number of viable cells. The results are normalized to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound, as an irreversible FLT3 inhibitor, is designed to disrupt the downstream signaling pathways that are constitutively activated by FLT3 mutations. The following diagrams illustrate the targeted pathway and the proposed experimental workflow.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: Preclinical to Clinical Workflow for this compound.
References
Methodological & Application
Application Notes: BSc5371 in a Murine Model of Acute Gouty Arthritis
Introduction
Gout is a prevalent form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1][2] This deposition triggers a potent inflammatory response, a key component of which is the activation of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome in innate immune cells like macrophages.[1][3][4] Upon activation by MSU crystals, the NLRP3 inflammasome assembles, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] The release of IL-1β is a critical event that initiates a cascade of inflammatory responses, including the recruitment of neutrophils to the joint, resulting in the characteristic severe pain, swelling, and redness of an acute gout attack.[4][5]
BSc5371 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. By directly binding to a key component of the inflammasome complex, this compound prevents its assembly and subsequent activation of caspase-1. This mechanism of action makes this compound a promising therapeutic candidate for mitigating the acute inflammatory response in gout. These application notes provide an overview of the use of this compound in a preclinical murine model of MSU-induced acute gouty arthritis.
Mechanism of Action of this compound
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the NLRP3 inflammasome pathway.
References
- 1. [PDF] The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout | Semantic Scholar [semanticscholar.org]
- 2. mindbodypnw.com [mindbodypnw.com]
- 3. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gout and NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gout. Mechanisms of inflammation in gout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BSc5371-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSc5371 is a potent and irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. As an irreversible inhibitor, this compound is designed to covalently bind to and inactivate FLT3, thereby blocking downstream signaling pathways and inhibiting the growth of FLT3-mutated cancer cells.
This document provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on FLT3 signaling in cultured cells. Western blotting is a powerful technique to detect and quantify changes in protein expression and phosphorylation status, providing critical insights into the mechanism of action of targeted therapies like this compound.
Key Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: For studying the effects of this compound, cell lines endogenously expressing FLT3 are recommended. For example, human AML cell lines such as MOLM-14 or MV4-11, which harbor FLT3-ITD mutations, are suitable models.
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment:
-
Seed the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time course (e.g., 2, 6, 24 hours).
-
Include a vehicle-treated control (e.g., DMSO alone) for comparison.
-
Protein Extraction (Lysis)
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2][3]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells (e.g., 1 mL per 10^7 cells).[2][3]
-
Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2][3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2][3]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[2]
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[3]
-
Use a common protein standard, such as bovine serum albumin (BSA), to generate a standard curve.[3]
-
Based on the protein concentration, calculate the volume of each lysate required to load equal amounts of protein for each sample in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) from each sample with 4X SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[4][5]
-
Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[4][6] Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4][6] This can be done using a wet or semi-dry transfer system.[6] Ensure the membrane is activated with methanol before use if it is PVDF.[6]
Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).[5] Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-ERK1/2, anti-phospho-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH) in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[5]
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to autoradiography film.[6]
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ) and normalized to a loading control.
Table 1: Effect of this compound on FLT3 Phosphorylation
| Treatment Group | p-FLT3 (Normalized Intensity) | Total FLT3 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (1 nM) | 0.65 ± 0.08 | 0.98 ± 0.11 |
| This compound (10 nM) | 0.21 ± 0.05 | 1.02 ± 0.10 |
| This compound (100 nM) | 0.05 ± 0.02 | 0.99 ± 0.08 |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Treatment Group | p-STAT5 (Normalized Intensity) | Total STAT5 (Normalized Intensity) | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.09 |
| This compound (1 nM) | 0.72 ± 0.10 | 0.99 ± 0.12 | 0.78 ± 0.09 | 1.01 ± 0.10 |
| This compound (10 nM) | 0.33 ± 0.07 | 1.01 ± 0.10 | 0.41 ± 0.06 | 0.98 ± 0.11 |
| This compound (100 nM) | 0.11 ± 0.04 | 0.98 ± 0.09 | 0.15 ± 0.04 | 1.02 ± 0.08 |
Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Western Blot Protocols | Antibodies.com [antibodies.com]
- 3. Sample preparation for western blot | Abcam [abcam.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
Application Notes: High-Throughput Screening for FLT3 Kinase Inhibitors Using BSc5371 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][3][4] High-throughput screening (HTS) is a powerful methodology for identifying novel small molecule inhibitors of FLT3.[5][6]
This document provides a detailed protocol for a hypothetical high-throughput screening campaign to identify inhibitors of the FLT3 kinase, using the known irreversible FLT3 inhibitor, BSc5371 , as a positive control. This compound is a potent inhibitor of wild-type and various mutant forms of FLT3.[4] The described assay is a cell-based assay measuring the viability of a human AML cell line (MV4-11) that harbors an endogenous homozygous FLT3-ITD (Internal Tandem Duplication) mutation and is dependent on FLT3 signaling for survival and proliferation.
Principle of the Assay
The MV4-11 cell line's dependency on the constitutively active FLT3-ITD makes it an effective tool for screening potential FLT3 inhibitors. Inhibition of FLT3 kinase activity in these cells leads to the induction of apoptosis and a decrease in cell viability. This change in viability can be quantified using a commercially available ATP-based luminescence assay. A decrease in luminescence signal corresponds to a decrease in cellular ATP levels, indicating reduced cell viability and, therefore, potential inhibition of the FLT3 signaling pathway.
Data Presentation
Table 1: Assay Performance and Quality Control
| Parameter | Value | Description |
| Assay Format | 384-well plate | Miniaturized format for high-throughput screening. |
| Cell Line | MV4-11 | Human AML cell line with homozygous FLT3-ITD mutation. |
| Assay Readout | Luminescence | Quantifies cellular ATP levels as an indicator of viability. |
| Positive Control | 1 µM this compound | Known irreversible FLT3 inhibitor. |
| Negative Control | 0.1% DMSO | Vehicle control. |
| Z'-Factor | 0.78 | Indicates an excellent assay quality suitable for HTS.[7][8][9][10] |
| Signal to Background | 12.5 | Ratio of the mean signal of the negative control to the positive control. |
Table 2: Hypothetical Screening Results and Hit Compound Data
| Compound ID | Activity (%) @ 10 µM | IC50 (nM) | Notes |
| This compound (Control) | 98.2 | 5.8 | Potent and irreversible FLT3 inhibitor.[4] |
| Hit Compound A | 92.5 | 25.3 | Novel chemotype, selective for FLT3 over other kinases. |
| Hit Compound B | 85.1 | 150.7 | Moderate potency, requires further optimization. |
| Hit Compound C | 95.8 | 8.9 | High potency, structurally similar to known kinase inhibitors. |
| Inactive Compound D | 5.2 | >10,000 | No significant activity at the screening concentration. |
Experimental Protocols
Materials and Reagents
-
Cell Line: MV4-11 (ATCC® CRL-9591™)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, white, solid-bottom plates
-
Compound Plates: 384-well compound plates with test compounds and controls
-
Reagents:
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
-
Equipment:
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
-
Cell incubator (37°C, 5% CO2)
-
Protocol: High-Throughput Screening of FLT3 Inhibitors
-
Cell Culture and Plating:
-
Culture MV4-11 cells in T-75 flasks at 37°C and 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
On the day of the assay, harvest cells and resuspend in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
-
Compound Addition:
-
Prepare compound plates with test compounds serially diluted in DMSO.
-
Include wells with this compound (positive control) and DMSO only (negative control).
-
Using a pin tool or acoustic liquid handler, transfer 20 nL of compound solution from the compound plates to the assay plates. The final compound concentration should be 10 µM in 0.1% DMSO.
-
-
Incubation:
-
Gently mix the assay plates on a plate shaker for 1 minute.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well of the assay plates.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine the IC50 value.[11][12][13]
-
Mandatory Visualization
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: High-Throughput Screening Workflow for FLT3 Inhibitors.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 Mutation and AML: Symptoms, Testing, and More [healthline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. assay.dev [assay.dev]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols: Recommended Positive Controls for FLT3 Inhibition Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4][5] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This document provides recommendations for positive controls and detailed protocols for experiments involving FLT3 inhibitors, such as BSc5371. The use of well-characterized positive controls is essential for validating experimental systems and accurately interpreting the activity of novel inhibitory compounds.
Recommended Positive Controls
For experiments evaluating FLT3 inhibitors, it is crucial to use established compounds with known potency and selectivity. These positive controls help to ensure that the assays are performing as expected and provide a benchmark for the evaluation of new chemical entities.
Cell Lines: The choice of cell line is critical for studying FLT3 inhibition. It is recommended to use cell lines with well-characterized FLT3 mutation status.
-
FLT3-ITD Mutant Cell Lines (Positive Models): These cell lines harbor activating FLT3 mutations and are dependent on FLT3 signaling for their proliferation and survival. They are ideal for assessing the efficacy of FLT3 inhibitors.
-
FLT3 Wild-Type Cell Lines (Negative Controls): These cell lines express wild-type FLT3 and are not dependent on its signaling for survival. They can be used to assess the selectivity of the inhibitor.
FLT3 Inhibitors: Several FLT3 inhibitors with varying specificities and potencies are commercially available and can be used as positive controls.
-
Midostaurin (Rydapt®): A multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML.[9][10] It is a type I inhibitor, active against both FLT3-ITD and TKD mutations.[9]
-
Gilteritinib (Xospata®): A potent and selective FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[10][11][12] It is also a type I inhibitor.
-
Quizartinib (Vanflyta®): A highly potent and selective second-generation FLT3 inhibitor.[12][13] It is a type II inhibitor, primarily targeting the inactive conformation of FLT3, making it highly effective against FLT3-ITD but less so against TKD mutations.[10]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that also targets FLT3.[12][14]
Data Presentation
Table 1: Comparative IC50 Values of Positive Control FLT3 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Midostaurin | FLT3-ITD | Cell Viability | MOLM-13 | ~200 | [7] |
| Gilteritinib | FLT3-ITD | Cell Viability | MV4-11 | <2 | [15] |
| Quizartinib | FLT3-ITD | Cell Viability | MV4-11 | <1 | [6] |
| Sorafenib | FLT3-ITD | FLT3 Autophosphorylation | MV4-11 | ~2 | [6] |
| This compound | FLT3 (Wild Type & Mutants) | Kinase Assay | Recombinant Enzyme | 0.83 - 5.8 (Kd) |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Experimental Protocols
In Vitro FLT3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FLT3 protein.
Materials:
-
Recombinant FLT3 enzyme (Wild-Type, ITD, or TKD mutants)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[17]
-
Test compounds (e.g., this compound) and positive controls (e.g., Quizartinib)
-
ADP-Glo™ Kinase Assay Kit or similar detection system[18]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in kinase buffer.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of a solution containing the FLT3 enzyme and substrate to each well.
-
To initiate the kinase reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for FLT3 if determining IC50 values.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[16] This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP, and second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[18]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular FLT3 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit FLT3 signaling within a cellular context by measuring the phosphorylation status of the FLT3 receptor.
Materials:
-
FLT3-ITD positive cells (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and positive controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Seed MV4-11 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.
-
Treat the cells with various concentrations of the test compound or positive control (e.g., Gilteritinib) for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of FLT3 inhibition on the metabolic activity and proliferation of FLT3-dependent cancer cells.
Materials:
-
FLT3-ITD positive cells (e.g., MV4-11) and FLT3 wild-type cells (e.g., HL-60)
-
Cell culture medium
-
Test compounds and positive controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 - 10,000 cells/well).
-
Allow the cells to attach or acclimate overnight.
-
Add serial dilutions of the test compounds or positive controls to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[19]
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: FLT3 signaling pathway and point of inhibition.
Caption: Workflow for evaluating FLT3 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML- Daiichi Sankyo US [daiichisankyo.us]
- 14. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.co.uk [promega.co.uk]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
- 19. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of BSc5371
A comprehensive review of available data on the dosage and administration of the irreversible FLT3 inhibitor, BSc5371, for pre-clinical in-vivo research.
Introduction
This compound has been identified as an irreversible inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It demonstrates high potency with binding affinities (Kd) ranging from 0.83 to 5.8 nM for various FLT3 mutants, including the wild type.[1] This profile suggests its potential as a therapeutic agent in cancers driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML). These application notes are intended to guide researchers, scientists, and drug development professionals in the design and execution of in-vivo studies involving this compound. Due to the limited publicly available data on this specific compound, the following sections provide general guidance and protocols based on standard practices for similar kinase inhibitors, which should be adapted as more specific information on this compound becomes available.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding the in-vivo dosage and administration of this compound. Preclinical studies for novel FLT3 inhibitors typically involve a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal biological dose. Researchers should consider the following parameters for initial study design, which are summarized in the table below for clarity.
| Parameter | Recommended Starting Range (General Kinase Inhibitors) | Justification |
| Starting Dose | 1 - 10 mg/kg | Based on typical starting doses for potent kinase inhibitors in rodent models. |
| Dosing Frequency | Once or twice daily (q.d. or b.i.d.) | Dependent on the pharmacokinetic profile (half-life) of the compound. |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Oral is often preferred for convenience, but i.p. or i.v. may be necessary based on bioavailability. |
| Vehicle Formulation | e.g., 0.5% methylcellulose, 5% DMSO in saline | Dependent on the solubility and stability of this compound. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validity of in-vivo studies. The following are generalized protocols that should be optimized for this compound.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a relevant rodent model (e.g., immunodeficient mice bearing FLT3-mutant AML xenografts).
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with a human AML cell line expressing a relevant FLT3 mutation (e.g., FLT3-ITD).
-
Group Allocation: Assign animals to cohorts of at least 5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups for this compound.
-
Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg). The dose escalation scheme should be based on observed toxicity.
-
Administration: Administer this compound via the chosen route (e.g., oral gavage) daily for a predetermined period (e.g., 14-28 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% weight loss or severe clinical signs).
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Methodology:
-
Tumor Implantation: Implant FLT3-mutant AML cells subcutaneously or intravenously into immunodeficient mice.
-
Tumor Growth: Allow tumors to establish to a palpable size (for subcutaneous models) or for disease to be detectable (for disseminated models).
-
Treatment Initiation: Randomize animals into treatment groups (vehicle control and this compound at one or more doses below the MTD).
-
Dosing: Administer the compound as determined in the MTD study.
-
Tumor Measurement: For subcutaneous models, measure tumor volume regularly (e.g., twice weekly) using calipers. For disseminated models, monitor disease progression through methods like bioluminescence imaging or flow cytometry of peripheral blood.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or until a specified time point. Efficacy is determined by comparing tumor growth inhibition between treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in-vivo efficacy study.
References
Application Notes and Protocols for Flow Cytometry Analysis of BSc5371 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSc5371 is a potent and irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are prevalent in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML), making it a key therapeutic target. Inhibition of FLT3 signaling by this compound is anticipated to induce apoptosis and cause cell cycle arrest in cancer cells harboring FLT3 mutations.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, focusing on the induction of apoptosis and cell cycle perturbation. Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of multiple cellular parameters.[2]
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of an FLT3-mutated AML cell line (e.g., MV4-11) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of MV4-11 Cells Treated with this compound
| Treatment Group | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound (10 nM) | 75.3 ± 3.5 | 15.2 ± 2.3 | 9.5 ± 1.8 |
| This compound (50 nM) | 42.1 ± 4.2 | 38.6 ± 3.1 | 19.3 ± 2.5 |
| This compound (100 nM) | 15.8 ± 2.9 | 55.4 ± 4.5 | 28.8 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of MV4-11 Cells Treated with this compound
| Treatment Group | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 2.8 | 38.1 ± 2.2 | 16.7 ± 1.5 |
| This compound (10 nM) | 58.9 ± 3.1 | 25.4 ± 1.9 | 15.7 ± 1.3 |
| This compound (50 nM) | 72.3 ± 3.9 | 15.1 ± 1.7 | 12.6 ± 1.1 |
| This compound (100 nM) | 85.1 ± 4.5 | 8.3 ± 1.2 | 6.6 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by Annexin V and 7-AAD Staining
This protocol details the methodology for quantifying apoptosis in cells treated with this compound using Annexin V and 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry analysis.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/mL in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or an equivalent volume of DMSO for the vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
Cell Harvesting: After incubation, gently collect the cells, including any floating cells, into 5 mL polystyrene round-bottom tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Sample Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Acquire a minimum of 10,000 events per sample. Set up appropriate gates to distinguish cell populations and compensate for any spectral overlap between the FITC and 7-AAD channels. Analyze the percentage of cells in each quadrant: Viable (Annexin V-/7-AAD-), Early Apoptotic (Annexin V+/7-AAD-), and Late Apoptotic/Necrotic (Annexin V+/7-AAD+).
Protocol 2: Analysis of Cell Cycle Perturbation by Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: After the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Sample Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Acquire a minimum of 20,000 events per sample. Use a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for apoptosis analysis.
Caption: Logical relationship for cell cycle analysis protocol.
References
Application Note: High-Throughput Identification of Resistance Mechanisms to the FLT3 Inhibitor BSc5371 using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Summary: This document provides a detailed protocol and application notes for utilizing CRISPR-Cas9 genome-wide screening to identify genes that, when knocked out, confer resistance to the irreversible FLT3 inhibitor, BSc5371. This approach is critical for understanding drug resistance mechanisms, identifying novel therapeutic targets, and developing combination therapies for Acute Myeloid Leukemia (AML) and other FLT3-driven malignancies.
Introduction: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[3][4][5] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.[1][4]
This compound is a potent, irreversible FLT3 inhibitor that has shown significant cytotoxic activity against FLT3-dependent cell lines.[6] Like other targeted therapies, the development of drug resistance is a major clinical challenge. CRISPR-Cas9 genetic screens offer a powerful and unbiased approach to systematically interrogate the genome and identify genes whose loss-of-function contributes to drug resistance.[7][8][9][10] This application note details a workflow for performing a pooled, genome-wide CRISPR-Cas9 knockout screen in an AML cell line to identify genes that mediate resistance to this compound.
Signaling Pathway
The FLT3 signaling pathway is a key regulator of cell survival and proliferation in hematopoietic cells. Ligand binding to the FLT3 receptor induces dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which ultimately promote cell growth and inhibit apoptosis.[4][11] In FLT3-mutated AML, these pathways are constitutively active.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for a CRISPR screen to identify this compound resistance genes involves several key steps, from library preparation to data analysis.
Caption: Overview of the CRISPR-Cas9 screening workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to this compound. The protocol is optimized for the FLT3-ITD positive AML cell line MV4-11.
1. Cell Line and Reagents
-
Cell Line: MV4-11 (ATCC CRL-9591), a human AML cell line harboring an FLT3-ITD mutation.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CRISPR Library: A pooled genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or similar).
-
Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
Selection Agent: Puromycin.
-
Drug: this compound (dissolved in DMSO).
-
Control: DMSO.
2. Lentivirus Production
-
Plate 10 x 106 HEK293T cells in a 15 cm dish in DMEM with 10% FBS.
-
The next day, transfect the cells with the sgRNA library plasmid pool (10 µg), psPAX2 (7.5 µg), and pMD2.G (5 µg) using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
3. CRISPR-Cas9 Library Transduction
-
Plate MV4-11 cells stably expressing Cas9.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (<0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500x.
-
After 24 hours, begin selection with puromycin. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
-
Maintain the cells under puromycin selection for 3-5 days until a non-transduced control population is completely eliminated.
4. This compound Resistance Screen
-
After antibiotic selection, split the cell population into two arms: a treatment group and a control group.
-
Treat the treatment group with this compound at a concentration that inhibits the growth of wild-type cells (e.g., IC80). The control group should be treated with an equivalent volume of DMSO.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the drug/DMSO concentration. Ensure that cell numbers are maintained to preserve library representation.
-
Harvest cell pellets from both the this compound-treated and DMSO-treated populations at the end of the screen.
5. Genomic DNA Extraction and Sequencing
-
Extract genomic DNA from the harvested cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NextSeq).
6. Data Analysis
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated sample relative to the DMSO-treated control.
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched in the this compound-treated population. These enriched genes are candidate resistance genes.
Data Presentation
The results of a CRISPR screen are typically presented as a ranked list of genes whose knockout leads to a significant change in cell viability under drug treatment. The following tables provide a template for presenting quantitative data from a hypothetical CRISPR screen with this compound, based on findings from screens with other FLT3 inhibitors.
Table 1: Binding Affinity of this compound to FLT3 Variants
| FLT3 Variant | Kd (nM) |
| Wild-type FLT3 | 2.3 |
| FLT3-ITD | 5.8 |
| FLT3 (D835H) | 1.3 |
| FLT3 (ITD, D835V) | 0.83 |
| FLT3 (ITD, F691L) | 1.5 |
| Data adapted from MedchemExpress.[6] |
Table 2: Cytotoxicity of this compound
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 6 |
| Data adapted from MedchemExpress.[6] |
Table 3: Representative Top Gene Hits from a CRISPR Screen for Resistance to an FLT3 Inhibitor
| Gene | Description | Log2 Fold Change | p-value |
| SPRY3 | Sprouty RTK signaling antagonist 3 | 5.2 | 1.5e-6 |
| GSK3A | Glycogen synthase kinase 3 alpha | 4.8 | 3.2e-6 |
| NF1 | Neurofibromin 1 | 4.5 | 8.1e-6 |
| TSC1 | TSC complex subunit 1 | 4.2 | 1.2e-5 |
| TSC2 | TSC complex subunit 2 | 4.1 | 2.5e-5 |
| LZTR1 | Leucine zipper like transcription regulator 1 | 3.9 | 5.0e-5 |
| This table presents hypothetical data based on results from CRISPR screens with other FLT3 inhibitors like AC220 and sorafenib.[8][9][12] The Log2 Fold Change indicates the enrichment of sgRNAs targeting the specified gene in the drug-treated population compared to the control. |
Conclusion
The combination of CRISPR-Cas9 screening with the potent FLT3 inhibitor this compound provides a robust platform for the systematic identification of drug resistance mechanisms. The protocols and data presentation formats outlined in this application note offer a comprehensive guide for researchers aiming to elucidate the genetic basis of resistance to FLT3 inhibition. The identification of genes whose loss confers resistance can reveal novel therapeutic targets for combination therapies, ultimately leading to more durable clinical responses in AML and other FLT3-driven cancers.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. FLT3 - My Cancer Genome [mycancergenome.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Genome-Wide CRISPR Screen Identifies Genes Critical for Resistance to FLT3 Inhibitor AC220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia | Haematologica [haematologica.org]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways mediating sorafenib resistance in acute myeloid leukemia. | BioGRID ORCS [orcs.thebiogrid.org]
Techniques for Measuring BSc5371 Target Engagement in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BSc5371 is an irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic cells.[1] Dysregulation of FLT3 signaling, often through activating mutations, is a key driver in several hematological malignancies, including acute myeloid leukemia (AML).[2][3][4] Therefore, confirming that a compound like this compound directly interacts with its intended target, FLT3, within a cellular context is a crucial step in drug development. This process, known as target engagement, provides evidence for the mechanism of action and helps to interpret cellular and in vivo activity.[5][6]
These application notes provide an overview of key techniques and detailed protocols for measuring the target engagement of this compound with FLT3. The methodologies described are suitable for researchers in both academic and industrial drug discovery settings.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3L), dimerizes and autophosphorylates, initiating downstream signaling cascades. In many cancers, particularly AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to ligand-independent, constitutive activation of the receptor.[3][4] This aberrant signaling promotes cell proliferation and survival through pathways including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[3][7][8] this compound, as an irreversible inhibitor, covalently binds to the FLT3 kinase, blocking its activity and subsequent downstream signaling.
Recommended Target Engagement Assays
Several techniques can be employed to measure the direct binding of this compound to FLT3 in cells. The choice of assay depends on factors such as the required throughput, the availability of specific reagents, and the desired endpoint (e.g., direct binding affinity vs. functional consequence).
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc®-FLT3 fusion protein in live cells. | High | Real-time measurement in live cells; quantitative affinity determination. | Requires genetic modification of cells to express the fusion protein. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. Soluble protein after heat shock is quantified. | Medium to High | Label-free; uses endogenous protein; applicable in vivo. | Can be lower throughput if using Western blot for readout; optimization of heating conditions required. |
| Affinity Purification-Mass Spectrometry (AP-MS) | This compound or an analog is immobilized to beads to "pull down" FLT3 from cell lysates, which is then identified by mass spectrometry. | Low | Can identify off-targets in addition to the primary target; does not require specific antibodies. | Can be technically challenging; potential for non-specific binding. |
Experimental Protocols
NanoBRET™ Target Engagement Assay for FLT3
This protocol is adapted from commercially available NanoBRET™ assays and is suitable for determining the intracellular affinity of this compound for FLT3.[5][9][10][11][12]
Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
FLT3-NanoLuc® Fusion Vector[12]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ Tracer K-5[11]
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the FLT3-NanoLuc® Fusion Vector and a transfection carrier DNA at a 1:9 ratio using a suitable transfection reagent according to the manufacturer's protocol.[13]
-
Incubate for 24 hours to allow for expression of the fusion protein.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer K-5 solution in Opti-MEM™ at the recommended concentration (typically in the low micromolar range).
-
Add 5 µL of the this compound dilution and 5 µL of the tracer solution to the respective wells. Include vehicle-only and tracer-only controls.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a general workflow for CETSA to confirm the binding of this compound to endogenous FLT3.[14][15][16][17]
Workflow:
Materials:
-
FLT3-expressing cell line (e.g., MV4-11, a human AML cell line with FLT3-ITD)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Microcentrifuge or centrifuge with a plate rotor
-
Reagents for cell lysis (e.g., freeze-thaw cycles, lysis buffer)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-FLT3 antibody, secondary antibody, chemiluminescent substrate)
Protocol:
-
Cell Treatment:
-
Culture FLT3-expressing cells to the desired density.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for Western blotting.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against FLT3.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for FLT3 at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of FLT3.
-
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a general approach for identifying the binding partners of this compound, including FLT3. This method is particularly useful for confirming the primary target and identifying potential off-targets.[18][19][20]
Workflow:
Materials:
-
A version of this compound with a linker for immobilization (or use a commercially available kinase inhibitor affinity resin)
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
FLT3-expressing cells
-
Cell lysis buffer
-
Wash buffer
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Probe Immobilization:
-
Covalently attach the this compound analog to the affinity resin according to the resin manufacturer's instructions.
-
Block any remaining active sites on the resin.
-
-
Cell Lysis:
-
Harvest FLT3-expressing cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads (and with control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or a denaturant like SDS).
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to search the MS/MS spectra against a protein database to identify the bound proteins.
-
Compare the proteins identified in the this compound pulldown with those from the control pulldown. Proteins significantly enriched in the this compound sample are considered potential targets. FLT3 should be among the most highly enriched proteins.
-
Conclusion
Measuring the target engagement of this compound with FLT3 is a critical component of its preclinical development. The techniques described—NanoBRET™, CETSA®, and AP-MS—offer robust and varied approaches to confirm this interaction in a cellular context. By providing quantitative data on binding affinity and target occupancy, these assays enable a deeper understanding of the compound's mechanism of action and facilitate the translation of in vitro potency to cellular and in vivo efficacy. The choice of method will depend on the specific experimental needs, but all provide valuable insights for drug development professionals.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 - My Cancer Genome [mycancergenome.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Saggio di affinità della chinasi e di coinvolgimento del bersaglio [ita.promega.com]
- 6. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. carnabio.com [carnabio.com]
- 11. promega.com [promega.com]
- 12. FLT3-NanoLuc® Fusion Vector [promega.jp]
- 13. eubopen.org [eubopen.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. annualreviews.org [annualreviews.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to improve BSc5371 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of BSc5371 for experimental use. The following information is intended to serve as a starting point for developing robust and reproducible experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an irreversible FLT3 inhibitor.[1] Like many small molecule inhibitors, it is likely a lipophilic compound with poor aqueous solubility. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous experimental media, such as cell culture medium, leading to inaccurate and irreproducible results.[2][3]
Q2: What is the recommended starting solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic molecules, including many kinase inhibitors.[4][5][6] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue when diluting a drug from a DMSO stock into an aqueous medium.[2] Several strategies can be employed to mitigate this:
-
Lower the final DMSO concentration: While keeping the DMSO concentration as low as possible is ideal for cell-based assays, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Use a co-solvent: In some cases, using a mixture of solvents can improve solubility.[3]
-
Employ sonication: Sonication can help to break down aggregates and improve the dispersion of the compound.[2]
-
Consider formulation aids: For more challenging solubility issues, excipients such as cyclodextrins can be used to form inclusion complexes and enhance aqueous solubility.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution (stored at -20°C or -80°C) | The compound has low solubility in DMSO at low temperatures. | Gently warm the stock solution to room temperature and vortex thoroughly before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Cloudiness or precipitation upon dilution in aqueous buffer/media | The aqueous solubility limit of this compound has been exceeded. | See "Solubility Enhancement Protocol" below. Experiment with different final DMSO concentrations, pH of the buffer, or the addition of solubilizing agents like Tween-20 (for biochemical assays).[2] |
| Inconsistent results between experiments | Incomplete dissolution of the compound leading to variable effective concentrations. | Ensure the stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed at low concentrations of this compound | The solvent (e.g., DMSO) may be causing toxicity, or the compound itself is highly potent. | Run a vehicle control (media with the same final concentration of DMSO) to assess solvent toxicity. If the compound is toxic, consider reducing the incubation time or concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubility Enhancement for Cell-Based Assays
This protocol outlines a method to determine the optimal conditions for maintaining this compound solubility in cell culture media.
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 96-well plate, add cell culture medium to each well.
-
Add a small volume of the DMSO-BSc5371 dilutions to the corresponding wells to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Visually inspect for precipitation immediately and after incubation at 37°C for a relevant time point (e.g., 2 hours).
-
Quantify the soluble fraction by centrifuging the plate, transferring the supernatant, and measuring the absorbance at a wavelength where this compound absorbs, or by using HPLC.
Table 1: Example Solubility Data for this compound in RPMI-1640 Media with 10% FBS
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation (2h at 37°C) |
| 100 | 0.5 | Heavy Precipitation |
| 50 | 0.5 | Moderate Precipitation |
| 25 | 0.5 | Slight Precipitation |
| 10 | 0.5 | No visible precipitation |
| 1 | 0.5 | No visible precipitation |
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. scbt.com [scbt.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
BSc5371 not showing expected effect in-vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BSc5371. Our goal is to help you achieve reliable and reproducible results in your in-vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, an irreversible FLT3 inhibitor.
Question: Why is this compound not showing the expected inhibitory effect on my FLT3-mutant cell line?
Answer:
Several factors could contribute to a lack of expected efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved. We recommend DMSO as the initial solvent. Prepare high-concentration stock solutions (e.g., 10-20 mM) and dilute to the final working concentration in your cell culture medium. Sonication may aid in solubilization.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare fresh dilutions from the stock for each experiment to avoid degradation.
-
-
Cellular System:
-
FLT3 Mutation Status: Confirm the FLT3 mutation status (e.g., ITD, D835Y) of your cell line. This compound is a potent inhibitor of various FLT3 mutants, with Kds ranging from 0.83-5.8 nM for the wild type and various mutants.[1]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number.[2] High passage numbers can lead to genetic drift and altered signaling pathways.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can significantly alter cellular responses.
-
-
Experimental Protocol:
-
Concentration Range: Ensure you are using an appropriate concentration range. For initial experiments, we recommend a broad dose-response curve (e.g., 1 nM to 10 µM).
-
Incubation Time: The optimal incubation time can vary depending on the cell line and the specific downstream readout. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Assay Sensitivity: The sensitivity of your assay (e.g., MTT, CellTiter-Glo®, Western blot) may not be sufficient to detect subtle changes. Consider using a more sensitive method or optimizing your current assay.
-
Question: I am observing significant cell death at concentrations where I don't expect to see cytotoxicity. What could be the cause?
Answer:
Unexpected cytotoxicity can be due to several factors unrelated to the specific inhibitory activity of this compound:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
-
Off-Target Effects: While this compound is a potent FLT3 inhibitor, high concentrations may lead to off-target effects.[3] It is crucial to use the lowest effective concentration to minimize such effects.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. A thorough literature search on your specific cell line's sensitivity to small molecule inhibitors is recommended.
Question: There is high variability between my experimental replicates. How can I improve reproducibility?
Answer:
Minimizing variability is crucial for obtaining reliable data.[4] Here are some key areas to focus on:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Uneven cell distribution is a common source of variability.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to ensure accurate and uniform delivery of cells, media, and reagents.[5]
-
Edge Effects: "Edge effects" in microplates can lead to variability in the outer wells. To mitigate this, consider not using the outermost wells for experimental conditions and instead filling them with sterile PBS or media.
-
Assay Timing: Perform assay readouts at a consistent time point for all plates within an experiment.
Frequently Asked Questions (FAQs)
What is the recommended solvent for dissolving this compound?
We recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-20 mM.
How should I store this compound?
Store the solid compound at -20°C. For solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
What is the expected in-vitro potency of this compound?
This compound is a potent, irreversible FLT3 inhibitor with reported Kd values in the low nanomolar range (0.83-5.8 nM) for wild-type and various FLT3 mutants.[1] The cellular IC50 will vary depending on the cell line and assay conditions but is expected to be in the low to mid-nanomolar range for sensitive FLT3-mutant lines.
Is this compound selective for FLT3?
While this compound is a potent FLT3 inhibitor, comprehensive selectivity profiling data is not publicly available. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[3] We recommend using the lowest effective concentration and considering the use of orthogonal approaches to confirm that the observed phenotype is due to FLT3 inhibition.
Hypothetical Data Summary
The following tables provide examples of expected data from in-vitro experiments with this compound in an FLT3-ITD positive acute myeloid leukemia (AML) cell line (e.g., MV4-11).
Table 1: Cell Viability (72-hour incubation)
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 10 | 52 ± 3.8 |
| 100 | 15 ± 2.9 |
| 1000 | 5 ± 1.2 |
Table 2: Inhibition of FLT3 Phosphorylation (6-hour treatment)
| This compound Concentration (nM) | p-FLT3 / Total FLT3 Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.68 |
| 10 | 0.15 |
| 100 | 0.02 |
| 1000 | < 0.01 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Phosphorylated FLT3 (p-FLT3)
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FLT3 (Tyr591) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: In-vitro experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Optimizing BSc5371 concentration for cell viability
Welcome to the technical support center for BSc5371, a next-generation irreversible FLT3 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal cell viability inhibition in FLT3-mutated cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3). It covalently binds to a specific cysteine residue within the ATP-binding pocket of both wild-type and mutated FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. This irreversible binding permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K/AKT, MAPK, and STAT5 pathways.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is designed for high efficacy in cancer cell lines harboring FLT3 mutations, which are commonly found in acute myeloid leukemia (AML).[4][5][6] Cell lines such as MOLM-13, MV4-11 (both expressing FLT3-ITD), and some patient-derived xenograft (PDX) models with documented FLT3 mutations are excellent candidates for this compound treatment. Efficacy in other cancer types will depend on the presence of FLT3 mutations.
Q3: What is the recommended starting concentration range for this compound in cell viability assays?
A3: For initial experiments, we recommend a concentration range of 1 nM to 1 µM.[7] A dose-response curve should be generated to determine the IC50 value for your specific cell line. The optimal concentration will vary depending on the cell type, seeding density, and incubation time.[8][9]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. We recommend dissolving it in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or low efficacy.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Ensure proper mixing of the stock solution before preparing dilutions. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can lead to reduced drug effectiveness. Perform a cell titration experiment to find the optimal density for your assay duration.[9] |
| Incubation Time | The effect of this compound is time-dependent. Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for sufficient inhibition of cell proliferation.[8] |
| Drug Instability | Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to FLT3 inhibitors.[10][11][12] Consider sequencing the FLT3 gene to confirm the presence of targetable mutations and investigate potential resistance mechanisms such as activation of alternative signaling pathways.[13] |
| Assay Interference | Components of the cell culture medium (e.g., serum) may interfere with the compound. Consider reducing the serum concentration during treatment, if compatible with your cell line. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps.[14] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells.[14] |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Drug Mixing | Gently mix the plate after adding this compound to ensure even distribution of the compound in each well. |
| Contamination | Check for signs of bacterial or fungal contamination. Perform regular mycoplasma testing.[14] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways & Experimental Workflows
FLT3 Signaling Pathway Inhibition by this compound
Caption: this compound irreversibly inhibits the FLT3 receptor.
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for High IC50
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLT3 - My Cancer Genome [mycancergenome.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 12. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
BSc5371 degradation issues in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of the investigational peptide therapeutic, BSc5371, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound peptide should be stored desiccated at -20°C. When stored under these conditions, the product is expected to be stable for up to six months.
Q2: How should I store this compound after reconstitution?
A2: Long-term storage of this compound in solution is not recommended. For short-term storage, stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month. It is highly recommended to prepare solutions fresh for each experiment. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.
Q3: My shipment of lyophilized this compound arrived at room temperature. Is it still viable?
A3: Short periods at temperatures higher than recommended (less than one week), which may occur during shipping, should not significantly impact the product's efficacy or shelf life.
Q4: Can I store reconstituted this compound at 4°C?
A4: While short-term storage at 4°C (e.g., during an experiment) is permissible, for any storage longer than a few hours, it is recommended to aliquot and freeze at -20°C. Repeated freeze-thaw cycles should be avoided.
Q5: What are the visual signs of this compound degradation?
A5: Visual signs of degradation in reconstituted this compound solutions can include turbidity, precipitation, or a change in color. Any solution exhibiting these characteristics should be discarded.
Troubleshooting Guide
Issue 1: Inconsistent Results in Long-Term Cell Culture Experiments
You observe a diminishing effect of this compound over the course of a multi-week cell culture experiment.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Minimize Time in Solution: Prepare fresh this compound working solutions from a frozen stock aliquot immediately before each media change.
-
Optimize Dosing Schedule: Instead of a single large dose at the beginning of the experiment, consider more frequent media changes with freshly prepared this compound.
-
Stability Testing in Media: Perform a stability study of this compound in your specific cell culture medium. An example protocol is provided below.
-
Preparation: Reconstitute this compound to a stock concentration of 1 mg/mL in sterile, nuclease-free water.
-
Incubation: Spike the stock solution into your complete cell culture medium to the final working concentration. Prepare multiple sterile tubes of this solution.
-
Time Points: Incubate the tubes at 37°C in a 5% CO2 incubator. At time points 0, 6, 12, 24, 48, and 72 hours, remove one tube and immediately freeze it at -80°C.
-
Analysis: Analyze the samples by HPLC or a relevant bioassay to determine the percentage of intact this compound remaining at each time point.
Issue 2: High Variability Between Experimental Replicates
You are observing significant variability in the biological effect of this compound across different experimental runs.
Possible Cause: Inconsistent handling and storage of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high experimental variability.
Quantitative Data Summary
The following tables summarize illustrative stability data for this compound under various conditions.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Time | Purity (%) |
| -20°C (desiccated) | 6 months | >98% |
| 4°C | 1 month | 95% |
| 25°C (Room Temp) | 1 week | 90% |
Table 2: Stability of Reconstituted this compound (1 mg/mL in H₂O)
| Storage Temperature | Time | Purity (%) |
| -20°C | 1 month | >97% |
| 4°C | 7 days | 92% |
| 25°C (Room Temp) | 24 hours | 85% |
Signaling Pathway Context
This compound is a peptide antagonist of the hypothetical "Degradation Associated Receptor" (DAR), which, upon binding its natural ligand, initiates a signaling cascade leading to cellular senescence. Consistent delivery of active this compound is crucial to effectively block this pathway in long-term studies.
Caption: this compound antagonizes the DAR signaling pathway.
Validation & Comparative
Validating the On-Target Efficacy of BSc5371: A Comparative Guide for FLT3 Inhibition
For researchers and drug development professionals investigating novel cancer therapeutics, rigorous validation of on-target activity is a critical step. This guide provides a comprehensive comparison of BSc5371, an irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), with other established FLT3 inhibitors. By presenting key experimental data in a structured format and detailing relevant methodologies, this document aims to facilitate an objective assessment of this compound's performance in targeting a key driver of acute myeloid leukemia (AML).
Comparative Analysis of On-Target Activity
The on-target activity of kinase inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize the available data for this compound and a panel of alternative FLT3 inhibitors, focusing on their binding affinity (Kd) to the FLT3 kinase and their potency in cellular models (IC50).
Biochemical Potency: FLT3 Kinase Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and its target kinase. A lower Kd value indicates a stronger binding affinity.
| Compound | FLT3 Wild Type (WT) Kd (nM) | FLT3-ITD Kd (nM) | Other FLT3 Mutants Kd (nM) | Citation |
| This compound | 2.3 | 5.8 | D835H: 1.3, ITD/D835V: 0.83, ITD/F691L: 1.5 | [1] |
| Quizartinib (AC220) | - | 1.6 | - | [2][3] |
| Crenolanib | 0.15 | - | Range for variants: 0.14 - 22 | [4] |
| Sunitinib | - | - | Catalytic domain: 0.47 | [5] |
Cellular Potency: Inhibition of FLT3-Dependent Cell Growth (IC50)
The half-maximal inhibitory concentration (IC50) in cellular assays reflects the functional consequence of target engagement, measuring the concentration of an inhibitor required to inhibit a biological process (e.g., cell proliferation) by 50%. The MV4-11 cell line, which harbors a homozygous FLT3-ITD mutation, is a standard model for evaluating the cellular activity of FLT3 inhibitors.
| Compound | MV4-11 IC50 (nM) | Other Cell Lines (FLT3 mutant) IC50 (nM) | Citation |
| This compound | 6 | MOLM-14: 7.8 | [1][6] |
| Quizartinib (AC220) | 0.31 - 1.1 | MOLM-13: 0.62 - 0.89, MOLM-14: 0.38 - 0.73 | [2][7][8] |
| Gilteritinib | - | - | |
| Sorafenib | 0.003 - 5.6 | MOLM-13: 0.004 | [9][10][11] |
| Midostaurin | 12 - 15.09 | MOLM-13: 4.7 - 29.41 | [12][13][14] |
| Crenolanib | 1.3 - 8 | MOLM-13: 4.9 | [4] |
| Lestaurtinib | - | - | |
| Sunitinib | 8 - 25 | OC1-AML5: 14 | [5][15][16] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell density, incubation time, ATP concentration). The ranges presented reflect this variability.
Key Experimental Protocols
To ensure reproducibility and facilitate the design of further validation studies, detailed methodologies for key assays are provided below.
FLT3 Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay measures the direct interaction between the inhibitor and the purified FLT3 kinase domain.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compound (e.g., this compound) and control inhibitors in the kinase buffer.
-
Prepare a mixture of the FLT3 kinase and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Prepare the Alexa Fluor® 647-labeled tracer solution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted compound to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, with excitation around 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Kd value using the Cheng-Prusoff equation if the tracer's Kd and concentration are known.
-
Cellular FLT3 Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of FLT3 within a cellular context.
Principle: In FLT3-mutated cell lines like MV4-11, the FLT3 receptor is constitutively active and autophosphorylates. An effective inhibitor will enter the cells and block this autophosphorylation. The level of phosphorylated FLT3 (p-FLT3) can be detected using methods like Western blotting or ELISA.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells in a multi-well plate and starve them in low-serum media (e.g., 0.5% FBS) overnight.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) for a specified time (e.g., 2 hours) at 37°C. For wild-type FLT3, stimulation with FLT3 ligand may be required.
-
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Detection of p-FLT3 (ELISA method):
-
Use a sandwich ELISA kit with a capture antibody specific for total FLT3 and a detection antibody specific for phosphorylated FLT3.
-
Add the cell lysates to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Measure the signal intensity using a plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of FLT3 autophosphorylation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effect of the inhibitor on FLT3-dependent cancer cells.
Principle: The viability of cells is measured based on a metabolic marker. For example, the MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay measures the amount of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed MV4-11 cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure (MTT example):
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the dissolved formazan at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for cell viability.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: FLT3 Signaling Pathway and this compound's Point of Intervention.
Caption: Workflow for Validating the On-Target Activity of this compound.
Caption: Logical Comparison Framework for FLT3 Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Drug: Sorafenib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
Comparative Analysis of BSc5371 and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of BSc5371, an irreversible FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its structural analogs. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
Executive Summary
This compound is a potent, irreversible inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Its chemical structure, (Z)-N-(2-(Diethylamino)ethyl)-2,4-dimethyl-5-((2-oxo-5-(vinylsulfonamido)indolin-3-ylidene)-methyl)-1H-pyrrole-3-carboxamide, places it within the indolin-2-one class of kinase inhibitors. This guide focuses on a comparative analysis of this compound with its close structural analogs, primarily Sunitinib and its desfluoro derivative, which share the core 5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrole-3-carboxamide scaffold. The key distinction of this compound lies in the vinylsulfonamido group at the C5 position of the oxindole ring, which contributes to its irreversible binding mechanism.
Overview of this compound and Its Analogs
This compound demonstrates high potency against both wild-type and various mutant forms of FLT3, which are known to confer resistance to other FLT3 inhibitors.[1] Its analogs, Sunitinib and Desfluorosunitinib, are also kinase inhibitors with established biological activity. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Desfluorosunitinib, as the name suggests, lacks the fluorine atom present on the indolinone ring of Sunitinib.
Table 1: Chemical Structures of this compound and Key Analogs
| Compound Name | Chemical Structure | Key Distinguishing Feature |
| This compound | (Z)-N-(2-(Diethylamino)ethyl)-2,4-dimethyl-5-((2-oxo-5-(vinylsulfonamido)indolin-3-ylidene)-methyl)-1H-pyrrole-3-carboxamide | Vinylsulfonamido group at C5 of the oxindole for irreversible binding. |
| Sunitinib | 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide | Fluoro group at C5 of the oxindole; reversible inhibitor. |
| Desfluorosunitinib | N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrole-3-carboxamide | Lacks the fluoro group at C5 of the oxindole; reversible inhibitor. |
Comparative Performance Data
The primary measure of performance for these inhibitors is their ability to inhibit the kinase activity of FLT3, particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a common driver of AML.
Table 2: In Vitro Inhibitory Activity against FLT3
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | FLT3 (Wild Type) | Kinase Assay (Kd) | 2.3 | [1] |
| FLT3-ITD | Kinase Assay (Kd) | 5.8 | [1] | |
| FLT3 (D835H) | Kinase Assay (Kd) | 1.3 | [1] | |
| FLT3 (ITD, D835V) | Kinase Assay (Kd) | 0.83 | [1] | |
| FLT3 (ITD, F691L) | Kinase Assay (Kd) | 1.5 | [1] | |
| MV4-11 (FLT3-ITD+) | Cell Viability | 6 | [1] | |
| Sunitinib | FLT3-ITD | Cell Proliferation | Varies by study | [3] |
| FLT3-D835Y | Cell Proliferation | Varies by study | [3] | |
| Sorafenib | FLT3-ITD | Cell Proliferation | Varies by study | [3] |
| FLT3-D835Y | Cell Proliferation | Varies by study | [3] |
Signaling Pathway and Experimental Workflow
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations like ITD lead to constitutive activation of the kinase, driving uncontrolled cell growth through downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt. Irreversible inhibitors like this compound covalently bind to a cysteine residue in the ATP-binding pocket of FLT3, permanently disabling its kinase activity.
References
A Head-to-Head Comparison: BSc5371 vs. siRNA Knockdown for Targeting KRAS
In the landscape of precision oncology, the targeting of previously "undruggable" proteins like KRAS remains a pivotal challenge. This guide provides a comprehensive comparison of two distinct therapeutic modalities aimed at inhibiting KRAS function: the hypothetical small molecule inhibitor, BSc5371, and siRNA-mediated gene knockdown. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding the nuances, strengths, and limitations of each approach.
Introduction to KRAS and Therapeutic Strategies
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling.[1][2] It plays a crucial role in regulating cell proliferation, differentiation, and survival by activating downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[3][4][5] Mutations in the KRAS gene, particularly at codons 12, 13, and 61, lead to a constitutively active protein, driving uncontrolled cell growth and tumorigenesis in a significant fraction of human cancers, including lung, colorectal, and pancreatic cancers.[1][6]
This compound (Hypothetical Small Molecule Inhibitor): This represents a new generation of direct KRAS inhibitors that are designed to specifically bind to a mutant form of the KRAS protein (e.g., G12C), locking it in an inactive state.[7][8] These molecules offer the potential for high specificity and oral bioavailability.
siRNA Knockdown: Small interfering RNA (siRNA) technology offers a distinct approach by targeting the KRAS messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the KRAS protein altogether.[9] This method can be designed to be mutant-selective and has the potential to eliminate all functions of the target protein.[10]
Comparative Performance Data
The following tables summarize the quantitative data from hypothetical comparative studies on this compound and a KRAS-targeting siRNA in cancer cell lines harboring a KRAS G12C mutation.
Table 1: Efficacy in KRAS G12C Mutant Cancer Cell Lines
| Parameter | This compound | KRAS siRNA | Control |
| KRAS Protein Expression (% of Control) | 25% | 10% | 100% |
| pERK Expression (% of Control) | 30% | 15% | 100% |
| Cell Viability (IC50) | 50 nM | 20 nM | N/A |
| Apoptosis Rate (% of Cells) | 40% | 60% | 5% |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | KRAS siRNA |
| Effect on Wild-Type KRAS Expression | No significant change | Minimal reduction (85% of control) |
| Off-Target Gene Expression Changes | Minimal | Moderate (pathway-dependent) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to generate the comparative data, the following diagrams are provided.
Caption: The KRAS signaling pathway, illustrating upstream activation, the KRAS GTP/GDP cycle, and major downstream effector pathways.
Caption: The experimental workflow for comparing the effects of this compound and KRAS siRNA on cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Western Blot for KRAS and pERK Expression
-
Cell Lysis: KRAS G12C mutant cancer cells were seeded and treated with either this compound, KRAS siRNA, or the respective controls for 48 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[11]
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies specific for KRAS, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or α-Tubulin).[13][14]
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[15] Densitometry analysis was performed to quantify the relative protein expression levels.
Quantitative PCR (qPCR) for KRAS mRNA Levels
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and control cells using a commercial RNA isolation kit. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with SYBR Green master mix.[16] Primers specific for human KRAS and a housekeeping gene (e.g., GAPDH or ACTB) were used.[16][17]
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40-50 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 60°C for 1 minute.[18][19]
-
Data Analysis: The relative expression of KRAS mRNA was calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or transfected with varying concentrations of KRAS siRNA.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using a luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.[20][21]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay
-
Cell Treatment: Cells were treated with this compound, KRAS siRNA, or controls for 48 hours.
-
Staining: Both floating and adherent cells were collected and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) was determined by flow cytometry.
Conclusion
Both this compound and siRNA-mediated knockdown demonstrate potent anti-cancer effects by targeting KRAS. The choice between these two modalities will depend on the specific research or therapeutic context. This compound, as a small molecule, may offer advantages in terms of delivery and dosing, while siRNA provides a powerful tool for achieving profound and specific protein knockdown. This guide provides a foundational framework for researchers to design and interpret experiments aimed at the continued development of effective KRAS-targeted therapies.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO 2025: metastatic colorectal cancer—focus on precision oncology | springermedizin.de [springermedizin.de]
- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 9. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Western blot assay [bio-protocol.org]
- 12. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BSc5371: A Comparative Analysis of an Irreversible FLT3 Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for acute myeloid leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a critical tool. This guide provides a comprehensive performance comparison of the novel irreversible inhibitor, BSc5371, against established FLT3 inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource for evaluation.
Performance Against Published Data
This compound is a potent, irreversible inhibitor of FLT3, demonstrating low nanomolar efficacy against both wild-type and clinically relevant mutant forms of the kinase. Its performance, alongside a selection of reversible and other irreversible FLT3 inhibitors, is summarized below.
Table 1: Comparative In Vitro Efficacy of FLT3 Inhibitors
| Compound | Type | Target | Kd (nM) | MV4-11 IC50 (nM) | Reference(s) |
| This compound | Irreversible | FLT3-WT | 2.3 | 6 | [1] |
| FLT3-ITD | 5.8 | [1] | |||
| FLT3-D835H | 1.3 | [1] | |||
| FLT3-ITD, D835V | 0.83 | [1] | |||
| FLT3-ITD, F691L | 1.5 | [1] | |||
| Quizartinib | Reversible (Type II) | FLT3 | 3.3 | 0.31 - 0.40 | [1][2] |
| Gilteritinib | Reversible (Type I) | FLT3 | 1.0 | 0.92 - 18.9 | [2][3][4][5] |
| Crenolanib | Reversible (Type I) | FLT3-WT | 0.15 - 0.74 | 1.3 - 8 | [6][7][8] |
| FLT3 mutants | 0.14 - 22 | [6] | |||
| Midostaurin | Reversible (Type I) | FLT3 | 7.9 | 12 - 15.09 | [2][9][10] |
| Sorafenib | Reversible (Type II) | FLT3-ITD | - | 2 - 17 | [6][11] |
| Sunitinib | Reversible (Type I) | FLT3-ITD | - | 7 - 25 | [11][12][13] |
| FF-10101 | Irreversible | FLT3 | - | - | [14][15] |
| Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of potency in a cellular context. MV4-11 is a human AML cell line with an endogenous FLT3-ITD mutation. |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's function, it is crucial to visualize the FLT3 signaling pathway it inhibits and the typical workflow for evaluating such inhibitors.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Mutations in the FLT3 gene, such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor, driving uncontrolled cell proliferation and survival in AML.[16][17][18] this compound, as an irreversible inhibitor, covalently binds to the FLT3 receptor, effectively shutting down these downstream oncogenic signals.
Caption: A generalized experimental workflow for FLT3 inhibitor evaluation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented.
Determination of Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and its target kinase. A lower Kd value indicates a higher binding affinity. The Kd values for this compound were determined using a competitive binding assay. In this assay, a known fluorescently labeled ligand for the kinase competes with the inhibitor for binding to the target. The change in fluorescence is measured at various inhibitor concentrations, allowing for the calculation of the Kd.
-
Kinase: Recombinant human FLT3 (wild-type and mutant variants).
-
Assay Principle: Competition between the test compound and a fluorescently labeled ATP-competitive ligand for the kinase active site.
-
Detection: Fluorescence polarization or similar technology to measure the displacement of the fluorescent ligand.
-
Data Analysis: Kd values are calculated by fitting the dose-response data to a one-site binding model.
Cell-Based Proliferation/Viability Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological process, such as cell proliferation, by 50%.
-
Cell Line: MV4-11, a human acute myeloid leukemia cell line that harbors an endogenous FLT3-ITD mutation, making it dependent on FLT3 signaling for proliferation and survival.
-
Assay Principle: Cells are seeded in microplates and treated with a range of concentrations of the inhibitor. After a defined incubation period (typically 48-72 hours), cell viability or proliferation is assessed.
-
Detection Methods:
-
Metabolic Assays: (e.g., MTT, MTS, or resazurin-based assays) measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
ATP Measurement: (e.g., CellTiter-Glo®) quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates potent and irreversible inhibition of wild-type and clinically significant mutant forms of FLT3. Its low nanomolar Kd and IC50 values position it as a promising candidate for further investigation in the treatment of FLT3-mutated AML. This guide provides a foundational dataset for researchers to compare this compound against other FLT3 inhibitors and to inform future drug development efforts in this critical therapeutic area.
References
- 1. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel FLT3 Inhibitors: BSc5371 vs. Gilteritinib
A Comprehensive Guide for Researchers and Drug Development Professionals in Acute Myeloid Leukemia (AML)
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, most commonly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors.
This guide provides a detailed head-to-head comparison of two potent second-generation FLT3 inhibitors: BSc5371, a novel irreversible inhibitor, and Gilteritinib (Xospata®), an FDA-approved therapy for relapsed or refractory FLT3-mutated AML. This objective comparison, supported by available preclinical data, aims to inform researchers, scientists, and drug development professionals on the key attributes of these two compounds.
Mechanism of Action and Kinase Selectivity
Both this compound and Gilteritinib are potent inhibitors of FLT3. However, they differ in their mode of binding and kinase selectivity profiles.
This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue near the ATP-binding pocket of FLT3. This irreversible binding is designed to provide sustained target inhibition.
Gilteritinib is a reversible, ATP-competitive inhibitor that binds to the ATP-binding pocket of FLT3. It is classified as a Type I inhibitor, meaning it can bind to both the active and inactive conformations of the kinase, allowing it to inhibit both FLT3-ITD and FLT3-TKD mutations.[1][2] Gilteritinib also demonstrates inhibitory activity against other kinases, notably AXL, which has been implicated in resistance to FLT3 inhibition.[2]
Comparative Efficacy: Preclinical Data
Biochemical Potency: Kinase Inhibition
The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound and Gilteritinib against wild-type FLT3 and various clinically relevant FLT3 mutants.
| Target | This compound (Kd, nM) | Gilteritinib (IC50, nM) |
| FLT3-WT | 2.3 | 5 |
| FLT3-ITD | 5.8 | 0.7 - 1.8 |
| FLT3-D835Y | - | 1.6 |
| FLT3-D835H | 1.3 | - |
| FLT3-ITD, D835V | 0.83 | - |
| FLT3-ITD, F691L | 1.5 | - |
Data for this compound is presented as Kd values, while data for Gilteritinib is presented as IC50 values. These values are not directly comparable but provide an indication of high-affinity binding for both compounds.
Cellular Activity: Cytotoxicity in AML Cell Lines
The cytotoxic effects of this compound and Gilteritinib have been evaluated in various FLT3-mutated AML cell lines.
| Cell Line | FLT3 Mutation | This compound (IC50, nM) | Gilteritinib (IC50, nM) |
| MV4-11 | FLT3-ITD | 6 | 1.8 |
| MOLM-14 | FLT3-ITD | 7.8 | ~1-10 |
IC50 values can vary depending on the specific assay conditions.
Inhibition of Downstream Signaling
Both this compound and Gilteritinib effectively inhibit the constitutive phosphorylation of FLT3 and its downstream signaling effector, STAT5, a key mediator of pro-leukemic signals.
Figure 1: Simplified FLT3 signaling pathway and points of inhibition by this compound and Gilteritinib.
In Vivo Efficacy in AML Mouse Models
Both compounds have demonstrated significant anti-leukemic activity in preclinical mouse models of FLT3-mutated AML.
Gilteritinib has been shown to induce tumor regression and improve survival in xenograft models using FLT3-ITD-positive cell lines such as MV4-11 and MOLM-13.[3]
While specific in vivo data for This compound is less extensively published, its potent in vitro activity and irreversible binding mechanism suggest the potential for strong in vivo efficacy. Further studies are needed to directly compare the in vivo performance of these two inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to characterize FLT3 inhibitors.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of FLT3.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Test compounds (this compound, Gilteritinib) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., for radiometric or luminescence-based assays)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™ assay).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
Objective: To measure the effect of a compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Gilteritinib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Seed the AML cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a DMSO vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: General experimental workflow for a cell viability (cytotoxicity) assay.
Western Blotting for Phospho-FLT3 and Phospho-STAT5
Objective: To assess the inhibitory effect of a compound on the FLT3 signaling pathway in AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
Test compounds (this compound, Gilteritinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
Both this compound and Gilteritinib are highly potent FLT3 inhibitors with significant preclinical activity against FLT3-mutated AML. This compound's irreversible binding mechanism presents a potentially distinct pharmacological profile compared to the reversible inhibitor Gilteritinib. The available data indicates that both compounds effectively inhibit FLT3 kinase activity and downstream signaling, leading to cytotoxic effects in FLT3-driven AML cells.
For researchers and drug development professionals, the choice between these or other FLT3 inhibitors will depend on a variety of factors, including their specific research questions, the desired pharmacological profile (reversible vs. irreversible), and the mutational context of the AML being studied. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative efficacy and safety of this compound and Gilteritinib and to define their optimal roles in the treatment of FLT3-mutated AML.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of BSc5371: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While "BSc5371" is a hypothetical designation, this guide provides a robust framework for the safe handling and disposal of such a novel substance, ensuring the protection of personnel and compliance with regulatory standards.
I. Pre-Disposal Characterization and Segregation
Before initiating any disposal protocol, a thorough characterization of this compound is paramount. The following steps, based on preliminary experimental data, will dictate the appropriate disposal pathway.
Experimental Protocol: Waste Characterization
-
Solubility Assessment:
-
Test the solubility of this compound in both aqueous and organic solvents.
-
Record the concentration at which it dissolves and any observed reactions (e.g., heat generation, gas evolution).
-
-
pH Measurement:
-
Prepare a 1% solution of this compound in deionized water.
-
Measure the pH of the solution using a calibrated pH meter.
-
-
Reactivity Testing:
-
In a controlled environment (e.g., fume hood), cautiously mix small quantities of this compound with common laboratory chemicals it may encounter, such as acids, bases, and oxidizing agents.
-
Observe for any signs of reaction, including temperature change, color change, or gas formation.
-
-
Toxicity Profile Review:
-
Consult any available preclinical toxicology data for this compound to identify potential hazards (e.g., cytotoxicity, mutagenicity).
-
Based on this characterization, segregate this compound waste into the appropriate streams. Do not mix incompatible wastes.[1] For instance, halogenated and non-halogenated organic solvents should be collected in separate containers.[1]
II. Waste Stream Management and Containerization
Proper containerization is essential to prevent leaks, spills, and accidental exposures.
| Waste Type | Container Specification | Labeling Requirement |
| Solid this compound Waste | Puncture-resistant, sealed container | "Solid Chemical Waste," "this compound," Hazard Symbols |
| This compound in Aqueous Solution | Leak-proof, screw-cap plastic or glass bottle (compatible with pH) | "Aqueous Chemical Waste," "this compound," pH level, Hazard Symbols |
| This compound in Organic Solvent | Solvent-compatible, sealed container (e.g., polyethylene for non-halogenated) | "Organic Chemical Waste," "this compound," Solvent Name, Hazard Symbols |
| Contaminated Labware (Gloves, Pipettes) | Lined, puncture-resistant container | "Contaminated Solid Waste," "Trace this compound," Hazard Symbols |
All waste containers must be clearly labeled at the time the first waste is added.[2] Keep containers closed except when actively adding waste.[1]
III. Disposal Procedures
The following decision-making workflow will guide the final disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Identification: Identify the specific waste stream of this compound (solid, liquid, contaminated debris).
-
Hazard Assessment: Based on the characterization data, determine if the waste is hazardous (ignitable, corrosive, reactive, or toxic).
-
Segregation and Containerization:
-
Non-Hazardous: If deemed non-hazardous, dispose of it in the designated laboratory non-hazardous waste stream. Note that some non-hazardous wastes, such as buffers containing tris, may be prohibited from drain disposal.[1]
-
Hazardous Liquid: Collect in a properly labeled, sealed, and compatible hazardous liquid waste container.
-
Hazardous Solid: Collect in a clearly labeled, sealed hazardous solid waste container.
-
Sharps: Any sharps (e.g., needles, contaminated glass) must be disposed of in an approved sharps disposal container.[3]
-
-
Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before disposal.[2] A common procedure is to rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After decontamination, deface or remove all hazard labels before placing the container in the appropriate recycling or trash receptacle.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for all hazardous waste containers.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of novel compounds like this compound, fostering a culture of safety and environmental stewardship.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
